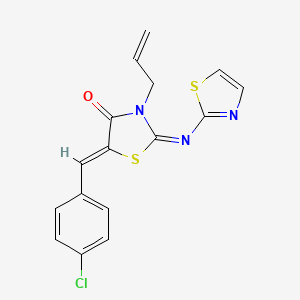
(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12ClN3OS2 and its molecular weight is 361.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Antibacterial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. Specifically, this compound has shown potent activity against various bacterial strains:
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Escherichia coli | 88.46% |
| Staphylococcus aureus | 91.66% |
These results indicate the compound's potential for development as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria .
2. Antioxidant Activity
The antioxidant capacity of thiazolidinone compounds is significant, with studies indicating that this compound exhibits a high percentage of inhibition in ABTS assays:
| Assay Type | Inhibition Percentage |
|---|---|
| ABTS | 81.8% |
This suggests that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
3. Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer properties. The compound has shown efficacy in inhibiting the growth of various cancer cell lines:
| Cell Line | Activity |
|---|---|
| HT29 adenocarcinoma | Growth inhibition observed |
| H460 lung cancer | Growth inhibition observed |
The presence of the thiazole moiety is believed to enhance its anticancer activity by affecting cellular pathways involved in tumor growth .
4. Other Pharmacological Activities
Beyond antibacterial and anticancer effects, this compound has also been investigated for:
- Anticonvulsant Activity: Some derivatives have shown promise in models of epilepsy.
- Anti-inflammatory Effects: The thiazolidinone core is associated with anti-inflammatory properties.
Case Studies
Several studies have been conducted to evaluate the biological activities of thiazolidinone derivatives similar to this compound:
- Study on Antibacterial Properties:
- Antioxidant Evaluation:
- Anticancer Studies:
Propiedades
IUPAC Name |
(2E,5Z)-5-[(4-chlorophenyl)methylidene]-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c1-2-8-20-14(21)13(10-11-3-5-12(17)6-4-11)23-16(20)19-15-18-7-9-22-15/h2-7,9-10H,1,8H2/b13-10-,19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTFZIJUWJXBLJ-LPDGQVOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/S/C1=N/C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













